molecular formula C16H20ClN3OS B5665079 N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide

N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide

Cat. No. B5665079
M. Wt: 337.9 g/mol
InChI Key: ZZPSFRRJAWHSQS-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide is a compound that belongs to the benzothiazole family, a group of compounds known for their diverse biological activities. The specific configuration of this compound suggests targeted synthesis for exploring specific interactions within biological systems.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves conventional methods that ensure the introduction of various functional groups to the benzothiazole core. For instance, the synthesis of novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido)acetamide derivatives highlights a straightforward and efficient synthetic pathway, including condensation reactions and the use of catalysts for the formation of desired products (Acharya et al., 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed through various spectroscopic methods such as IR, ESI-MS, 1H, and 13C NMR. These techniques provide detailed insights into the arrangement of atoms and the confirmation of the synthesized structures. For example, the structure elucidation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases the effectiveness of these methods (Yu et al., 2014).

properties

IUPAC Name

N-[(3S,4R)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-9(2)12-7-20(8-14(12)18-10(3)21)16-19-13-5-4-11(17)6-15(13)22-16/h4-6,9,12,14H,7-8H2,1-3H3,(H,18,21)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPSFRRJAWHSQS-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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